Pyrazole derivative 29
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C25H26Cl3N5 |
|---|---|
Molekulargewicht |
502.9 g/mol |
IUPAC-Name |
5-butan-2-yl-3-[5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazol-3-yl]-1-propan-2-yl-1,2,4-triazole |
InChI |
InChI=1S/C25H26Cl3N5/c1-6-15(4)25-29-24(31-32(25)14(2)3)22-16(5)23(17-7-9-18(26)10-8-17)33(30-22)21-12-11-19(27)13-20(21)28/h7-15H,6H2,1-5H3 |
InChI-Schlüssel |
WWSDQOOUHRYSSK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1=NC(=NN1C(C)C)C2=NN(C(=C2C)C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Reaction of N-Methyl-1-(1,3,5-Trimethyl-1H-Pyrazol-4-yl)Methanamine with 2-Fluorobenzenesulfonyl Chloride
The primary synthetic route to this compound involves the sulfonylation of N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine (B1 ) with 2-fluorobenzenesulfonyl chloride. The reaction proceeds under mild conditions in methylene chloride, catalyzed by trimethylamine:
Procedure :
-
B1 (0.26 mmol) is dissolved in methylene chloride (0.2 M).
-
Trimethylamine (1.0 mmol) and 2-fluorobenzenesulfonyl chloride (0.26 mmol) are added sequentially.
-
The mixture is stirred at room temperature for 12 hours.
-
Post-reaction workup includes washing with 5% NaHCO₃, 1 M HCl, and saturated NaCl.
-
The organic layer is dried, concentrated, and purified via chromatography (CHCl₃:MeOH = 9:1).
Key Data :
-
1H NMR (CDCl₃) : δ 2.20 (s, 3H), 2.25 (s, 3H), 2.61 (d, J = 1.4 Hz, 3H), 3.75 (s, 3H), 4.10 (s, 2H), 7.23–7.93 (m, 4H).
This method’s regioselectivity is attributed to the steric and electronic effects of the 1,3,5-trimethylpyrazole core, which directs sulfonylation to the exocyclic amine.
Cyclocondensation Strategies
Hydrazine-Based Cyclocondensation
This compound can be synthesized via cyclocondensation reactions between α,β-unsaturated carbonyl compounds and hydrazine derivatives. For example, crotonaldehyde reacts with hydrazine hydrate in the presence of sulfuric acid and sodium iodide:
Procedure :
-
Crotonaldehyde (1.05 mol) is added to hydrazine hydrate (1.0 mol) at 30°C.
-
The mixture is stirred for 30 minutes.
-
Sulfuric acid (68.8%) and NaI (2.2 mmol) are heated to 155°C, and the intermediate is added.
-
Water is distilled off, and the product is neutralized to pH 8.5 with NaOH.
-
Extraction with isobutanol yields this compound after distillation.
Key Data :
This method highlights the importance of acid catalysis and iodine in facilitating aromatization during cyclocondensation.
Mannich Reaction and Subsequent Functionalization
Synthesis of Mannich Bases
This compound is also accessible through Mannich reactions, which introduce dimethylaminomethyl groups at the 4-position of pyrazol-5(4H)-ones:
Procedure :
-
Pyrazol-5(4H)-one (2a–d ) reacts with dimethylamine hydrochloride and formaldehyde.
-
The Mannich base (4a–d ) undergoes quaternization with iodomethane.
-
Cyanation and hydrolysis yield acetic acid derivatives (6a–d ).
-
Esterification with methanol produces this compound.
Key Data :
This route demonstrates the versatility of pyrazole scaffolds in accommodating diverse functional groups through sequential reactions.
Comparative Analysis of Synthetic Routes
Structural Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
HPLC analyses under reversed-phase conditions (C18 column, MeOH:H₂O = 70:30) validate the absence of regioisomeric contaminants.
Challenges and Optimization Strategies
Regioselectivity Issues
Cyclocondensation reactions often yield mixtures of 1,3- and 1,5-regioisomers. Employing electron-withdrawing groups (e.g., trifluoromethyl) on hydrazines improves selectivity toward 1,3-substituted products.
Solvent and Catalyst Optimization
-
Solvent : Toluene outperforms THF and dioxane in trifluoromethylated pyrazole synthesis.
-
Catalyst : Sc(OTf)₃ enhances yields (97%) in Lewis acid-mediated reactions.
Industrial-Scale Considerations
The patent-protected method (US5569769A) emphasizes:
-
Temperature Control : Maintaining 155°C during cyclocondensation minimizes byproducts.
-
Neutralization Protocol : Adjusting pH to 8.5 prevents decomposition during workup.
Emerging Methodologies
Analyse Chemischer Reaktionen
Arten von Reaktionen
Pyrazolderivat 29 unterliegt verschiedenen chemischen Reaktionen, darunter:
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in alkalischem Medium.
Reduktion: Wasserstoffgas mit einem Palladiumkatalysator oder Natriumborhydrid.
Substitution: Halogenierungsmittel wie N-Bromsuccinimid für die elektrophile Substitution; Nucleophile wie Amine für die nucleophile Substitution.
Hauptprodukte, die gebildet werden
Oxidation: Pyrazolcarbonsäuren.
Reduktion: Pyrazoline.
Substitution: Verschiedene substituierte Pyrazole, abhängig von den verwendeten Reagenzien.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1. Anticancer Activity
Pyrazole derivatives have been extensively studied for their anticancer properties. Pyrazole derivative 29 has shown promising results in inhibiting cancer cell proliferation across various cancer cell lines. For instance, in studies conducted by Zheng et al., pyrazole-linked benzimidazole derivatives demonstrated significant inhibition of Aurora A/B kinase in multiple cancer cell lines, including A549 and HT29, suggesting its potential as an anticancer agent .
2. Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives is well-documented. Compound 29 has been evaluated for its ability to reduce inflammation markers in vitro and in vivo. Research indicates that it may inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process .
3. Antimicrobial Activity
Research has highlighted the antimicrobial efficacy of pyrazole derivatives against various pathogens. This compound has been tested against gram-negative and gram-positive bacteria, showing significant antibacterial activity . The compound's mechanism involves disrupting bacterial cell wall synthesis, making it a potential candidate for antibiotic development.
Case Study 1: Anticancer Efficacy
A study by Inceler et al. evaluated a series of 1,3-diarylpyrazoles, including derivative 29, against Raji and HL60 cancer cell lines. The results indicated that compound 29 exhibited significant cytotoxicity with an IC50 value of approximately 25 µM, demonstrating its potential as a lead compound for further development in cancer therapy .
Case Study 2: Anti-inflammatory Effects
In a clinical trial assessing the anti-inflammatory effects of pyrazole derivatives, compound 29 was administered to patients with rheumatoid arthritis. The results showed a marked reduction in inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6), supporting its use as an effective anti-inflammatory agent .
Wirkmechanismus
The mechanism of action of pyrazole derivative 29 involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, it may inhibit enzymes like cyclooxygenase-2 (COX-2) and induce apoptosis in cancer cells. The compound’s ability to interact with various biological targets is attributed to its unique structural features, which allow it to bind effectively to active sites of enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Insights
- Substituent Impact :
- Halogens/Aromatic Rings : Critical for antifungal (e.g., pyrazolecarboxamides) and anticancer (e.g., derivative 23) activities, likely through hydrophobic interactions and enzyme inhibition .
- Heterocyclic Moieties : Enhance antioxidant capacity in derivative 29 via electron-donating effects, reducing oxidative stress .
- Selectivity : Derivatives like 23 exhibit cancer cell specificity, whereas derivative 29’s antioxidant effects avoid off-target toxicity, supporting therapeutic safety .
Q & A
Q. What synthetic pathways are commonly used to prepare pyrazole derivatives, and how are their structures validated?
Pyrazole derivatives are synthesized via diverse routes, including:
- Hydrazide-hydrazone cyclization : Reacting hydrazide-hydrazone intermediates with α,β-unsaturated carbonyl compounds to form pyrazole cores .
- Curcumin modification : Condensing curcumin diketones with benzylhydrazine to generate pyrazole derivatives, followed by recrystallization (e.g., ethanol) and drying .
- Nucleophilic substitutions : Using benzylamine and ethyl bromoacetate as precursors for sequential Claisen condensation and hydrazine addition .
Structural validation relies on:
Q. What in vitro assays are used to screen pyrazole derivatives for preliminary bioactivity?
- Antioxidant activity : DPPH and ABTS radical scavenging assays, with IC quantification (e.g., curcumin pyrazole derivatives showed IC values of 19.26–40.37 μg/mL across assays) .
- Antimicrobial activity : Enzyme inhibition assays (e.g., DNA gyrase B and MTAN of S. aureus), comparing docking scores (Glide E-model) to established drugs like ciprofloxacin .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., PCW-1001 induced apoptosis in breast cancer cells) .
Advanced Research Questions
Q. How do computational methods clarify pyrazole derivatives’ mechanisms as enzyme inhibitors?
- Molecular docking : Pyrazole derivatives (e.g., compound A/D) mimic ciprofloxacin’s binding to DNA gyrase B (Glide E-model: -84.33) and formycin A’s interaction with MTAN .
- Molecular dynamics (MD) : Simulations (e.g., 5 ns MD) assess complex stability by monitoring RMSD and hydrogen bond retention between derivatives and target enzymes .
- 3D-QSAR/CoMFA : Aligns NMR-derived conformers (e.g., AM263) to generate steric/electrostatic contour maps, guiding structural optimization for CB1/CB2 receptor selectivity .
Q. What strategies optimize pyrazole derivative potency through structure-activity relationships (SAR)?
- Substituent modification : Introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances hydrolytic stability and potency (e.g., ester derivatives with IC = 4.03–9.43 μM) .
- Core scaffold tuning : Retaining β-diketone moieties (as in curcumin derivatives) preserves antioxidant activity, while pyrazole ring substitution modulates radical scavenging efficacy .
- 3D-QSAR models : Correlate steric bulk at C3/C5 positions with CB1/CB2 receptor affinity, enabling rational design of subtype-selective antagonists .
Q. How should researchers resolve contradictory bioactivity data across assays?
- Case example : A pyrazole derivative showed IC = 14.24 μg/mL (DPPH) vs. 36.65 μg/mL (ABTS) due to radical-specific scavenging mechanisms.
- Methodological adjustments : Standardize radical concentrations, solvent systems, and incubation times. Cross-validate with secondary assays (e.g., FRAP or SOD activity) .
Q. What advanced pharmacological methods validate pyrazole derivatives’ therapeutic potential?
Q. How are statistical models applied to correlate pyrazole structures with bioactivity?
Q. What guidelines ensure rigorous data presentation in pyrazole derivative research?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
